1-(Cyclopentylsulfanyl)-3-hydroxycyclobutane-1-carboxylic acid
Description
1-(Cyclopentylsulfanyl)-3-hydroxycyclobutane-1-carboxylic acid is an organic compound characterized by the presence of a cyclobutane ring substituted with a hydroxyl group, a carboxylic acid group, and a cyclopentylsulfanyl group
Properties
Molecular Formula |
C10H16O3S |
|---|---|
Molecular Weight |
216.30 g/mol |
IUPAC Name |
1-cyclopentylsulfanyl-3-hydroxycyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C10H16O3S/c11-7-5-10(6-7,9(12)13)14-8-3-1-2-4-8/h7-8,11H,1-6H2,(H,12,13) |
InChI Key |
SORPHKYNQUUVKF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)SC2(CC(C2)O)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Cyclopentylsulfanyl)-3-hydroxycyclobutane-1-carboxylic acid typically involves the following steps:
Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through cycloaddition reactions involving alkenes or through intramolecular cyclization of suitable precursors.
Introduction of the Hydroxyl Group: The hydroxyl group can be introduced via hydroxylation reactions, often using reagents such as osmium tetroxide or hydrogen peroxide in the presence of a catalyst.
Attachment of the Cyclopentylsulfanyl Group:
Formation of the Carboxylic Acid Group: The carboxylic acid group can be introduced through oxidation reactions, often using reagents such as potassium permanganate or chromium trioxide.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles may be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
1-(Cyclopentylsulfanyl)-3-hydroxycyclobutane-1-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to form an alcohol or aldehyde.
Substitution: The cyclopentylsulfanyl group can be replaced by other nucleophiles through substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as thiols, amines, or halides in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of new compounds with different substituents replacing the cyclopentylsulfanyl group.
Scientific Research Applications
1-(Cyclopentylsulfanyl)-3-hydroxycyclobutane-1-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(Cyclopentylsulfanyl)-3-hydroxycyclobutane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-(Cyclopentylsulfanyl)-2-hydroxycyclobutane-1-carboxylic acid
- 1-(Cyclopentylsulfanyl)-3-hydroxycyclopentane-1-carboxylic acid
- 1-(Cyclohexylsulfanyl)-3-hydroxycyclobutane-1-carboxylic acid
Uniqueness
1-(Cyclopentylsulfanyl)-3-hydroxycyclobutane-1-carboxylic acid is unique due to the specific combination of functional groups and the cyclobutane ring structure. This combination imparts distinct chemical and physical properties, making it valuable for various research and industrial applications.
Biological Activity
1-(Cyclopentylsulfanyl)-3-hydroxycyclobutane-1-carboxylic acid (CAS Number: 1479369-95-3) is a sulfur-containing organic compound that has garnered attention for its potential biological activities. This compound's unique structure, characterized by a cyclopentylsulfanyl group and a cyclobutane core, suggests various avenues for pharmacological exploration. This article provides a detailed examination of its biological activity, supported by relevant research findings and case studies.
- Molecular Formula : C10H16O3S
- Molecular Weight : 216.29 g/mol
- IUPAC Name : this compound
- Purity : Typically ≥95%
The biological activity of this compound is hypothesized to involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular processes.
- Receptor Interaction : It may interact with various receptors, influencing signal transduction pathways.
- Antioxidant Activity : The presence of hydroxyl groups suggests potential antioxidant properties, which could mitigate oxidative stress in cells.
Antimicrobial Properties
Research has indicated that compounds similar to this compound exhibit antimicrobial activity. A study comparing various sulfur-containing compounds found that they effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. While specific data on this compound is limited, the structural similarities suggest potential efficacy against microbial pathogens.
Anticancer Activity
Preliminary studies have explored the anticancer properties of related cyclobutane derivatives. For instance, compounds with similar functional groups have shown promise in inhibiting tumor cell proliferation in vitro. This raises the possibility that this compound may also exert anticancer effects, warranting further investigation.
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, researchers tested the antimicrobial activity of several sulfur-containing compounds, including derivatives of cyclobutane. The results indicated that these compounds exhibited significant inhibitory effects on bacterial strains such as Staphylococcus aureus and Escherichia coli. The study concluded that the presence of the sulfanyl group may enhance antimicrobial properties.
Case Study 2: Cytotoxicity in Cancer Cells
A study examined the cytotoxic effects of cyclobutane derivatives on human cancer cell lines. The findings revealed that certain modifications to the cyclobutane structure led to increased cytotoxicity. Although direct studies on this compound are lacking, the insights from related compounds suggest it may also possess similar properties.
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| This compound | C10H16O3S | Potential antimicrobial and anticancer activity |
| 3-Hydroxycyclobutanecarboxylic acid | C5H8O3 | Antimicrobial activity |
| Ethyl 3-hydroxycyclobutanecarboxylate | C7H12O3 | Antioxidant properties |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
